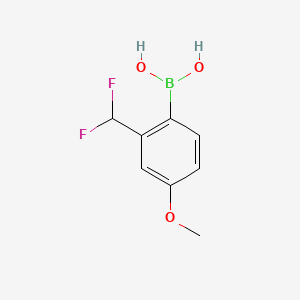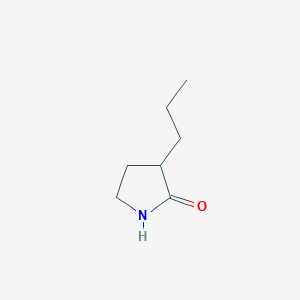
3-Propylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidin-2-ones, which are characterized by a five-membered lactam ring. This compound is known for its versatile reactivity and is widely used in various fields, including organic synthesis and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Propylpyrrolidin-2-one involves the reaction of 2-pyrrolidone with propionaldehyde in the presence of anhydrous sodium sulfate and palladium on carbon (Pd-C) as a catalyst. The reaction is carried out in ethyl acetate under a hydrogen atmosphere at 100°C for four hours. The product is then purified by distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the preparation of this compound can involve enzymatic conversion processes. For example, dimethyl 3-propyl pentanedioate can be converted into (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid using Novozyme’s Promea® enzyme. This intermediate is then amidated, followed by ester hydrolysis and Hofmann rearrangement to yield ®-4-propyl-pyrrolidin-2-one .
化学反応の分析
Types of Reactions
3-Propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The lactam ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkylated pyrrolidin-2-one derivatives.
科学的研究の応用
3-Propylpyrrolidin-2-one has several applications in scientific research:
作用機序
The mechanism of action of 3-Propylpyrrolidin-2-one involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to bind to α1- and α2-adrenoceptors, exhibiting antiarrhythmic and antihypertensive activities . The compound’s effects are mediated through the modulation of these receptors, leading to changes in cardiovascular function.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: The parent compound with similar reactivity but without the propyl group.
N-Methyl-2-pyrrolidone: A widely used solvent with similar structural features.
Brivaracetam: A pharmaceutical compound derived from 3-Propylpyrrolidin-2-one.
Uniqueness
This compound is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
特性
IUPAC Name |
3-propylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-6-4-5-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBHYBVDGHMPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)

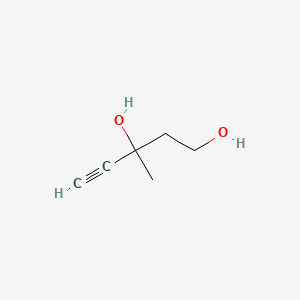
![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
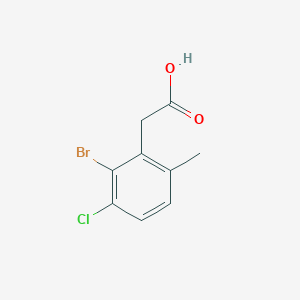
![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)
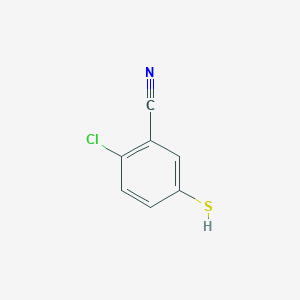
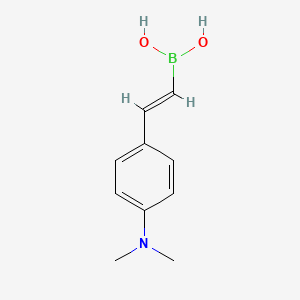
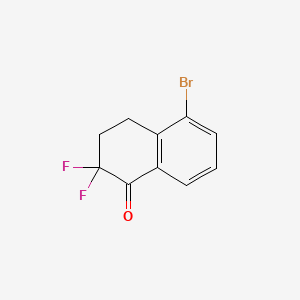
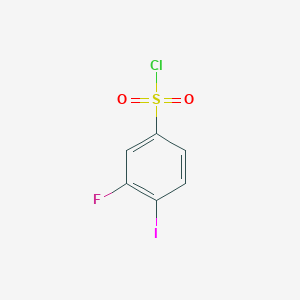
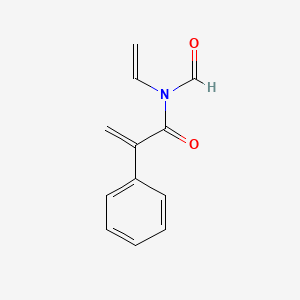
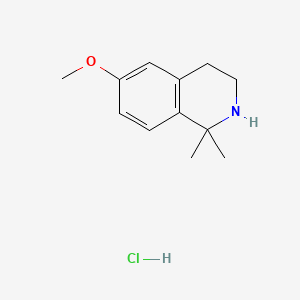
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylicacid](/img/structure/B13456968.png)
